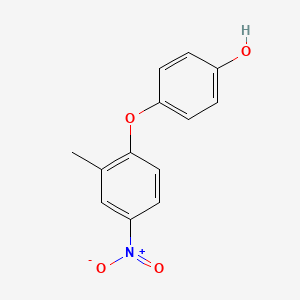

4-(2-Methyl-4-nitrophenoxy)phenol

Übersicht

Beschreibung

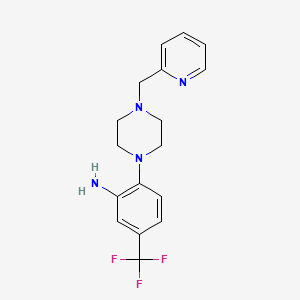

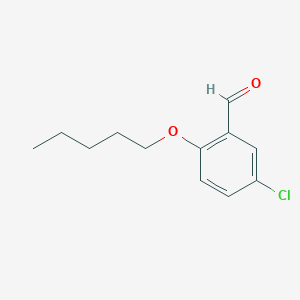

“4-(2-Methyl-4-nitrophenoxy)phenol” is a chemical compound with the molecular formula C13H11NO4 . It is a phenol derivative, which means it contains a benzene ring bonded to a hydroxyl group .

Synthesis Analysis

Phenol derivatives like “4-(2-Methyl-4-nitrophenoxy)phenol” have been synthesized using various methods. For instance, a group led by Zhong in 2022 published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-4-nitrophenoxy)phenol” consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

Phenols, including “4-(2-Methyl-4-nitrophenoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

Phenols, including “4-(2-Methyl-4-nitrophenoxy)phenol”, form much stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point .Wissenschaftliche Forschungsanwendungen

Application in Plastics, Adhesives, and Coatings Industry

- Summary of Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Results or Outcomes : The use of m-aryloxy phenols in these industries results in products with improved thermal stability and flame resistance .

Application in Bioactive Natural Products and Conducting Polymers Synthesis

- Summary of Application : Phenol derivatives, including m-aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results or Outcomes : The use of m-aryloxy phenols in these synthesis methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in Indirect Radiofluorination of Biomolecules

- Summary of Application : 4-Nitrophenyl (PNP) activated esters are used to rapidly prepare 18 F-labelled acylation synthons in one step for subsequent radiolabelling of biomolecules .

- Methods of Application : The synthesis of PNP and TFP esters of both 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate, as precursors for direct .

- Results or Outcomes : This study demonstrates the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

- Summary of Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Results or Outcomes : The use of m-aryloxy phenols in these applications results in products with improved thermal stability, flame resistance, and protection against ultraviolet radiation .

Application in the Synthesis of Bioactive Natural Products

- Summary of Application : m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results or Outcomes : The use of m-aryloxy phenols in these synthesis methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in the Synthesis of Anthelmintics

- Summary of Application : A library of novel 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones containing different substituents at the 5-position is synthesized .

- Methods of Application : The mechanochemical treatment is followed to synthesize target compounds, and the yields are compared by both the grinding method and the conventional method .

- Results or Outcomes : The synthesized compounds are evaluated for their efficacy as anthelmintics in vitro. Compounds exhibit significant anthelmintic activity .

Application in Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis

- Summary of Application : This compound is used in the development of assays for the spectrophotometric quantification of biocatalytic silicon−oxygen bond hydrolysis .

- Methods of Application : The assays involve a series of chromogenic substrates that release highly absorbing phenoxy anions upon cleavage of the sessile bond .

- Results or Outcomes : It was found that tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane provided the best assay performance, as evidenced by the highest ratio of enzyme-catalyzed reaction rate compared with the background (uncatalyzed) reaction .

Application in the Synthesis of Organosiloxanes

- Summary of Application : Organosiloxanes are an important group of compounds that include silicone polymers and protecting groups in multi-step organic synthesis .

- Methods of Application : Researchers have been investigating enzymatic methods for the cleavage and formation of the Si-O bond .

- Results or Outcomes : Over the years, a host of hydrolases, including proteases, esterases, lipases, and silicateins, have been investigated for their ability to catalyze the hydrolysis of Si-O bonds in a range of molecules .

Safety And Hazards

Zukünftige Richtungen

Phenol derivatives, including “4-(2-Methyl-4-nitrophenoxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

Eigenschaften

IUPAC Name |

4-(2-methyl-4-nitrophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPIGPKWGOPDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600676 | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-4-nitrophenoxy)phenol | |

CAS RN |

112556-08-8 | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)